[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
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Overview
Description
[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate is a chemical compound known for its unique structure and potential applications in various fields This compound is characterized by its oxolan ring, which is substituted with a hydroxymethyl group and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate typically involves the following steps:
Formation of the Oxolan Ring: The oxolan ring can be synthesized through a cyclization reaction involving a suitable diol and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where a hydroxyl group is added to the oxolan ring using formaldehyde and a catalyst.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the oxolan ring.
Formation of the Acetate Ester: The final step involves the esterification of the hydroxymethyl group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.
Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and nucleophilic substitution reactions. Its reactivity makes it a valuable tool for investigating biochemical pathways.
Medicine
Potential medical applications include its use as a precursor for the synthesis of antiviral and anticancer agents. The pyrimidinyl group is a common motif in many bioactive molecules, making this compound a valuable intermediate in pharmaceutical research.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate involves its interaction with specific molecular targets. The acetate ester group can be hydrolyzed by esterases, releasing the active hydroxymethyl derivative. This derivative can then participate in various biochemical reactions, including nucleophilic substitution and oxidation-reduction processes. The pyrimidinyl group may interact with nucleic acids or proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
[(2R,3R,5R)-2-(hydroxymethyl)-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate: Lacks the methyl group on the pyrimidinyl ring.
[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] propionate: Has a propionate ester group instead of an acetate ester group.
[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] butyrate: Has a butyrate ester group instead of an acetate ester group.
Uniqueness
The presence of the acetate ester group in [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate provides unique reactivity compared to its analogs with different ester groups. The methyl group on the pyrimidinyl ring also contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C12H16N2O6 |
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Molecular Weight |
284.26 g/mol |
IUPAC Name |
[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(19-7(2)16)9(5-15)20-10/h4,8-10,15H,3,5H2,1-2H3,(H,13,17,18)/t8-,9-,10-/m1/s1 |
InChI Key |
IRFKBRPHBYCMQU-OPRDCNLKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)OC(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C |
Origin of Product |
United States |
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